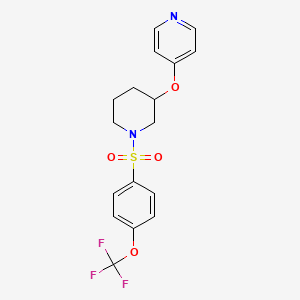
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a chemical compound. It has been mentioned in the context of electrochromic devices . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . In another study, catalytic protodeboronation of pinacol boronic esters was reported .科学的研究の応用
Catalysis and Organic Synthesis
One significant application of sulfonamide-based compounds, closely related to the structural motif of 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine, is in catalysis and organic synthesis. Sulfonamides have been identified as novel terminators of cationic cyclisations, demonstrating their utility in the synthesis of pyrrolidines and polycyclic systems through cationic cascades (Haskins & Knight, 2002). This highlights their potential in facilitating complex organic reactions, making them invaluable in synthetic chemistry.
Antimicrobial Activity
Compounds featuring the sulfonyl moiety, similar to 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine, have been explored for their antimicrobial properties. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl group have shown some degree of antimicrobial activity (Ammar et al., 2004). This suggests the potential of such compounds in contributing to the development of new antimicrobial agents.
Oxidation Catalysis
The ability to catalyze oxidation reactions is another significant application area. Electron-deficient heteroarenium salts, including pyridinium triflates which share structural similarities with the compound , have been used as simple catalysts for oxidation with hydrogen peroxide. Their efficiency in catalyzing the oxidation of sulfides to sulfoxides is notable for its quantitative conversions and high chemoselectivity (Šturala et al., 2015). This underscores the compound's potential role in environmentally friendly oxidation processes.
High-Performance Materials
The synthesis and properties of novel fluorinated polyamides containing pyridine and sulfone moieties, achieved through the use of diamines similar to the compound of interest, underscore the material science applications of such chemicals. These polyamides exhibit desirable properties such as high thermal stability, solubility in organic solvents, and low dielectric constants, making them suitable for use in high-performance materials (Liu et al., 2013). This highlights the compound's relevance in the development of new materials with advanced features.
Medicinal Chemistry
In medicinal chemistry, modifications of the sulfonyl group, akin to those in the compound of interest, have been explored for balancing antiviral potency with pharmacokinetics. For instance, derivatives of the 1,3,4-trisubstituted pyrrolidine CCR5 antagonist with electron-deficient aromatics and sulfones have been investigated for their potential in drug development (Lynch et al., 2003). This underscores the compound's potential utility in creating new therapeutic agents.
特性
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c18-17(19,20)26-14-3-5-16(6-4-14)27(23,24)22-11-1-2-15(12-22)25-13-7-9-21-10-8-13/h3-10,15H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNVMQFZTYELNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)
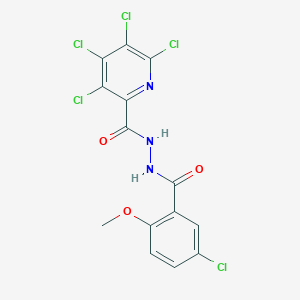
![2-Chloro-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2887497.png)
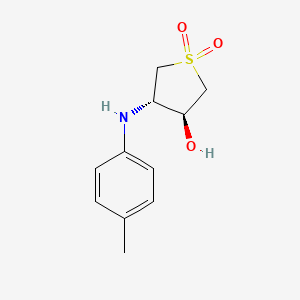
![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)
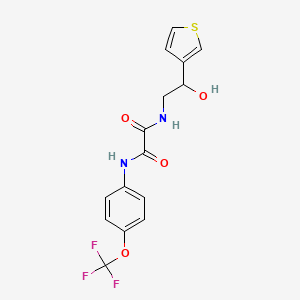
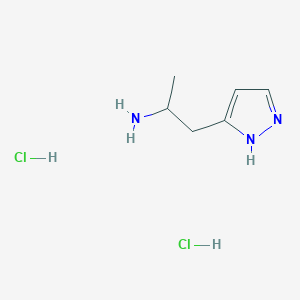
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)
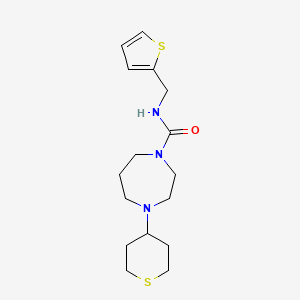
![1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2887506.png)
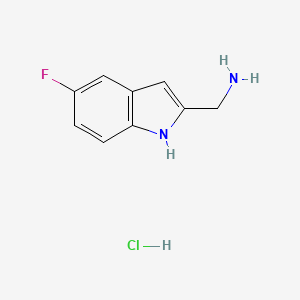
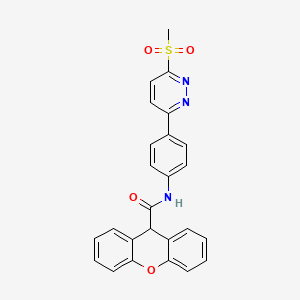
![6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2887511.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)